

# Enasidenib Mesylate impact on histone and DNA methylation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Enasidenib Mesylate |           |
| Cat. No.:            | B607306             | Get Quote |

An In-depth Technical Guide on the Impact of **Enasidenib Mesylate** on Histone and DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Enasidenib (Idhifa®) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1] Mutations in IDH2 confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated 2-HG levels competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including Ten-Eleven-Translocation (TET) DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[4] This widespread enzymatic inhibition results in global DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[1][5][6] Enasidenib selectively targets mutant IDH2, significantly lowers 2-HG levels, and thereby reverses the epigenetic blockade, ultimately inducing differentiation of leukemic cells.[2][7] This guide provides a detailed overview of the core mechanism of enasidenib, its quantitative impact on methylation, and the experimental protocols used to elucidate these effects.

## Core Mechanism of Action: Reversing the Epigenetic Blockade

#### Foundational & Exploratory





In normal hematopoiesis, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -KG as a key step in the Krebs cycle.[7][8] However, somatic point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, alter the enzyme's function.[2][6]

The mutant IDH2 protein gains a new capability: the NADPH-dependent reduction of  $\alpha$ -KG to 2-HG.[2][3] This accumulation of 2-HG is the central pathogenic event. 2-HG, due to its structural similarity to  $\alpha$ -KG, acts as a competitive inhibitor of multiple  $\alpha$ -KG-dependent dioxygenases.[9] The key enzyme families affected are:

- TET Family of DNA Demethylases (TET1, TET2, TET3): These enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC at CpG islands, a state known as the CpG Island Methylator Phenotype (CIMP), resulting in DNA hypermethylation and silencing of tumor suppressor genes.[10][11]
- JmjC Domain-Containing Histone Demethylases: This large family of enzymes removes
  methyl groups from lysine residues on histones (e.g., H3K4, H3K9, H3K27, H3K36).[4][12]
  Their inhibition by 2-HG leads to the accumulation of repressive histone methylation marks,
  altering chromatin structure and gene expression, ultimately blocking cellular differentiation.
  [4][6]

Enasidenib is a potent and selective allosteric inhibitor that binds to and targets the mutant forms of the IDH2 enzyme.[2][13] This inhibition drastically reduces the production and accumulation of 2-HG.[2] The resulting decrease in intracellular 2-HG alleviates the competitive inhibition of TET and JmjC enzymes, restoring their demethylase activity.[3][9] This reversal of DNA and histone hypermethylation allows for the re-expression of key genes, which releases the block on hematopoietic differentiation and allows leukemic blasts to mature into functional myeloid cells.[4][14]





Click to download full resolution via product page

Caption: Enasidenib's mechanism of action on the methylation pathway.

## **Quantitative Data on Enasidenib's Impact**



The effects of enasidenib have been quantified in both preclinical models and clinical trials, demonstrating its high potency and direct impact on epigenetic markers.

**Table 1: Enasidenib Potency and 2-HG Reduction** 

| Parameter                             | Value                                                     | Mutation Context             | Source |
|---------------------------------------|-----------------------------------------------------------|------------------------------|--------|
| IC50                                  | 0.01 μmol/L                                               | IDH2-R172K/WT<br>heterodimer | [2]    |
| IC50                                  | 0.03 μmol/L                                               | IDH2-R140Q/WT<br>heterodimer | [2]    |
| IC50                                  | 0.10 μmol/L                                               | IDH2-R140Q<br>homodimer      | [2]    |
| Relative Potency                      | ~40-fold more potent<br>for mutant vs. wild-<br>type IDH2 | R140Q, R172S,<br>R172K       | [15]   |
| Median 2-HG<br>Suppression (Clinical) | 90.6%                                                     | All R/R AML Patients         | [2]    |
| Median 2-HG<br>Suppression (Clinical) | 94.9%                                                     | Patients with IDH2-<br>R140  | [2]    |
| Median 2-HG<br>Suppression (Clinical) | 70.9%                                                     | Patients with IDH2-<br>R172  | [2]    |

**Table 2: Enasidenib's Effect on DNA Methylation** 



| Finding                         | Treatment Context           | Key Result                                                                                                               | Source   |
|---------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------|----------|
| Increased 5hmC                  | Enasidenib<br>monotherapy   | Consistent with reactivation of TET enzyme activity.                                                                     | [10]     |
| Reversal of<br>Hypermethylation | IDH2 inhibitor<br>treatment | Progressive reversal of DNA hypermethylation occurs over weeks.                                                          | [12][16] |
| Synergistic<br>Hypomethylation  | Enasidenib +<br>Azacitidine | Reduced 5mC at a greater number of sites compared to azacitidine alone.                                                  | [10]     |
| Correlation of 5hmC<br>and 5mC  | Enasidenib +<br>Azacitidine | Loci with reduced 5mC were significantly enriched in regions with increased 5hmC (25.8% vs. 7.4% for azacitidine alone). | [10][17] |

**Table 3: Enasidenib's Effect on Histone Methylation** 



| Finding                               | Treatment Context                                    | Key Result                                                                                                               | Source   |
|---------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|----------|
| Increased Histone<br>Methylation      | IDH2-R140Q<br>expression (preclinical<br>model)      | Increased levels of<br>H3K4me3, H3K9me3,<br>H3K27me3, and<br>H3K36me3.                                                   | [12]     |
| Rapid Reversal of<br>Hypermethylation | IDH2 inhibitor<br>treatment (preclinical<br>model)   | Dose-dependent reversal of hypermethylation at all four marks (H3K4me3, H3K9me3, H3K27me3, H3K36me3) occurs within days. | [12][16] |
| Reversal in Patient<br>Samples        | Enasidenib treatment<br>of patient-derived<br>blasts | Reversed the histone hypermethylation profile associated with the IDH2 mutation.                                         | [11]     |

## **Key Experimental Protocols**

The following sections outline the core methodologies used to measure the impact of enasidenib on its target and downstream epigenetic markers.

### Quantification of 2-Hydroxyglutarate (2-HG)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for accurately quantifying 2-HG levels in biological samples such as peripheral blood or bone marrow.

#### Methodology:

 Sample Preparation: Plasma or cell extracts are collected. Proteins are precipitated using a solvent like methanol or acetonitrile, and the supernatant containing metabolites is isolated.



- Chromatographic Separation: The extracted metabolites are injected into a liquid chromatography system. A specialized column (e.g., a chiral column to separate D- and L-2-HG enantiomers) separates 2-HG from other metabolites based on its chemical properties.
- Mass Spectrometry Detection: The eluate from the LC system is introduced into a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). 2-HG is identified and quantified by its specific m/z of 147 in negative ion mode ([M-H]<sup>-</sup>).[18]
- Data Analysis: The abundance of the 2-HG ion peak is compared against a standard curve generated from samples with known concentrations of 2-HG to determine its absolute concentration in the original sample.

#### **DNA Methylation Analysis: Bisulfite Sequencing**

Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for single-nucleotide resolution mapping of DNA methylation.[19][20]

#### Methodology:

- Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues.
- Bisulfite Conversion: DNA is treated with sodium bisulfite. This chemical reaction deaminates unmethylated cytosine (C) residues into uracil (U), while methylated cytosines (5mC) remain unchanged.[21][22]
- Library Preparation & PCR Amplification: The bisulfite-converted DNA is used to prepare a sequencing library. During the subsequent PCR amplification step, the uracils are read as thymines (T).
- Sequencing: The library is sequenced using a next-generation sequencing platform.
- Data Analysis: The resulting sequences are aligned to a reference genome. By comparing the treated sequence to the original reference, methylation status can be determined at single-base resolution. A 'C' that remains a 'C' in the sequence was methylated, while a 'C' that is read as a 'T' was unmethylated.





Click to download full resolution via product page

Caption: Experimental workflow for DNA methylation analysis.

# Histone Methylation Analysis: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of proteins, including specific histone modifications.[23][24]

Methodology:

#### Foundational & Exploratory





- Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins (including histones) to the DNA they are interacting with.
- Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) using enzymatic digestion or sonication.
- Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured, often using magnetic beads coated with Protein A/G.[23]
- Washing and Elution: The beads are washed to remove non-specifically bound chromatin.
   The specifically bound complexes are then eluted from the beads.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified to isolate the fragments that were associated with the target histone modification.
- Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA fragments, which are then sequenced using a next-generation platform.
- Data Analysis: The sequence reads are aligned to a reference genome. Regions of the genome that are enriched with reads (forming "peaks") indicate the locations where the specific histone modification was present.





Click to download full resolution via product page

**Caption:** Experimental workflow for histone methylation analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 4. Clonal heterogeneity of acute myeloid leukemia treated with the IDH2 inhibitor Enasidenib
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 6. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enasidenib | C19H17F6N7O | CID 89683805 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of azacitidine and enasidenib enhances leukemic cell differentiation and cooperatively hypomethylates DNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Enasidenib Mesylate Monograph for Professionals Drugs.com [drugs.com]
- 16. Abstract 2296: IDH2 mutation induced histone and DNA hypermethylation is progressively reversed by small molecule inhibition | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]







- 18. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 21. DNA Bisulfite Sequencing for Single-Nucleotide-Resolution DNA Methylation Detection. |
   Semantic Scholar [semanticscholar.org]
- 22. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 24. sopachem.com [sopachem.com]
- To cite this document: BenchChem. [Enasidenib Mesylate impact on histone and DNA methylation]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607306#enasidenib-mesylate-impact-on-histone-and-dna-methylation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com